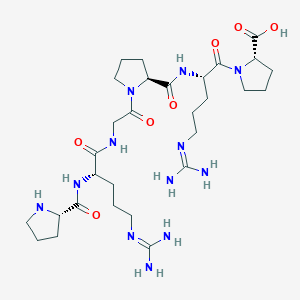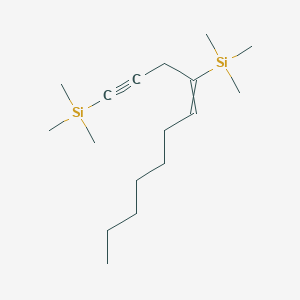
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to an undec-4-en-1-yne backbone. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, hydrophobicity, and flexibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) typically involves the coupling of trimethylsilyl-protected intermediates with an appropriate alkyne precursor. Common reagents used in the synthesis include trimethylsilyl chloride, alkyne derivatives, and catalysts such as palladium or copper complexes. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: Conversion of the alkyne group to a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group to form an alkane using catalysts such as palladium on carbon.
Substitution: Replacement of trimethylsilyl groups with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF), acids, and bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Exploration of its properties for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups provide stability and hydrophobicity, while the alkyne group can participate in various chemical reactions. The pathways involved may include covalent bonding with target molecules, leading to changes in their chemical properties and biological activities.
類似化合物との比較
Similar Compounds
(Trimethylsilyl)acetylene: A simpler organosilicon compound with similar reactivity.
(Trimethylsilyl)ethyne: Another alkyne derivative with trimethylsilyl protection.
(Trimethylsilyl)butadiene: A diene compound with trimethylsilyl groups.
Uniqueness
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is unique due to its longer carbon chain and the presence of both alkyne and alkene functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler organosilicon compounds.
特性
CAS番号 |
834897-84-6 |
|---|---|
分子式 |
C17H34Si2 |
分子量 |
294.6 g/mol |
IUPAC名 |
trimethyl(1-trimethylsilylundec-4-en-1-yn-4-yl)silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-12-14-17(19(5,6)7)15-13-16-18(2,3)4/h14H,8-12,15H2,1-7H3 |
InChIキー |
BFFQTOJGFYQNFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C(CC#C[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


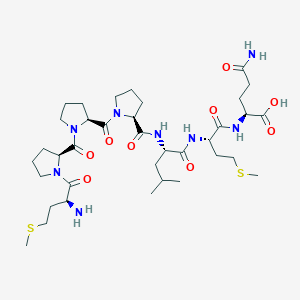

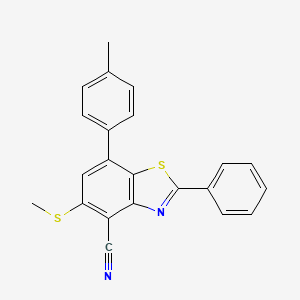
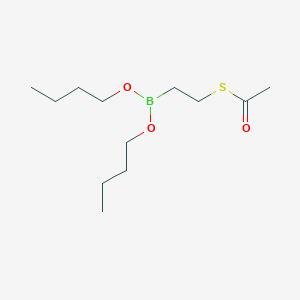
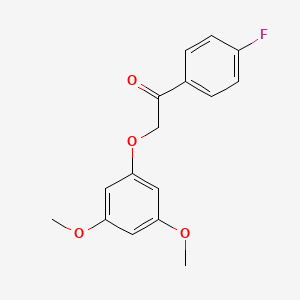
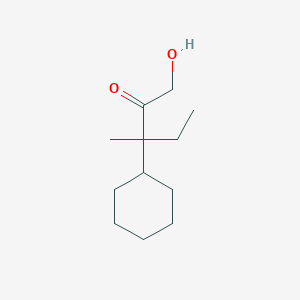

![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
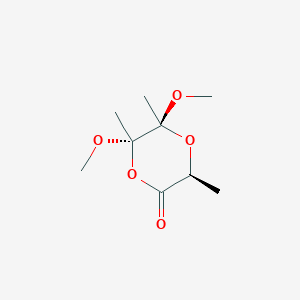
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
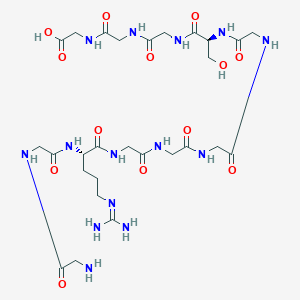
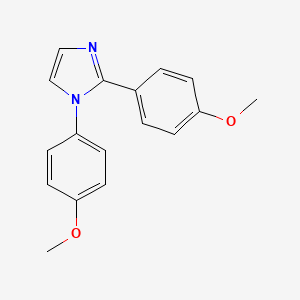
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
